Ethyl 4-(3-bromopyridin-2-yloxy)benzoate
Description
Ethyl 4-(3-bromopyridin-2-yloxy)benzoate is a brominated pyridinyloxy-substituted benzoate ester. Its structure combines a benzoate core with a 3-bromopyridin-2-yloxy substituent, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
ethyl 4-(3-bromopyridin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H12BrNO3/c1-2-18-14(17)10-5-7-11(8-6-10)19-13-12(15)4-3-9-16-13/h3-9H,2H2,1H3 |
InChI Key |
ZSLFSYZKOWKZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-(3-bromopyridin-2-yloxy)benzoate with analogous benzoate esters and pyridinyl derivatives, focusing on structural features, reactivity, and applications.
Sulfonamidobenzamide (SABA) Derivatives
- SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate): Structure: Features a sulfonamidobenzamide core with a chloro-substituted phenylcarbamoyl group. Activity: Exhibits antimicrobial properties with a MIC of 0.45–0.9 mM against E. coli (efflux-compromised strains). This potency is attributed to its sulfonamide group, which enhances membrane permeability . Comparison: Unlike this compound, SABA1 incorporates a sulfonamide linkage, which is critical for its bioactivity. The bromopyridinyl group in the target compound may confer distinct electronic effects but lacks the sulfonamide’s antimicrobial mechanism.
Pyridazine/Isoxazole-Substituted Benzoates
- I-6230, I-6232, and I-6473 (Ethyl 4-(phenethylamino/phenethylthio/phenethoxy)benzoates): Structure: Variants include pyridazin-3-yl, 6-methylpyridazin-3-yl, and 3-methylisoxazol-5-yl substituents. For example, I-6473’s isoxazole moiety enhances metabolic stability compared to pyridazine derivatives .
Dimethylamino-Substituted Benzoates
- Ethyl 4-(dimethylamino)benzoate: Reactivity: Demonstrates high reactivity in resin polymerization, achieving superior degrees of conversion (DC) compared to methacrylate analogs. Its electron-donating dimethylamino group accelerates free-radical initiation . Comparison: The bromopyridinyl substituent in the target compound is electron-withdrawing, which would reduce polymerization efficiency but might enhance stability in acidic environments.
Heterocycle-Linked Benzoates
- Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido benzoate):
- Structure : Integrates a pyridinyl-oxadiazole-thioacetamido hybrid structure.
- Synthesis : Requires multi-step reactions, validated via FT-IR and NMR, similar to the target compound’s synthesis (e.g., nucleophilic substitution for bromopyridinyl attachment) .
- Comparison : The oxadiazole ring in A24 enhances π-π stacking interactions, whereas the bromopyridinyl group in this compound may improve halogen bonding in crystal packing .
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